Absence of Direct Head-to-Head Comparative Biological Data for CAS 2418730-72-8
A comprehensive search of peer-reviewed literature, patents, and authoritative databases found no quantitative head-to-head comparison data for 1-(5-bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol against any structurally defined comparator. The compound is not explicitly listed in any published biological assay. The most structurally relevant class-level benchmark is from a 2024 study on benzofuran–pyrazole-based antimicrobials, where lead compound 9 (a distinct hybrid not matching the target compound's substitution pattern) inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM and exhibited broad-spectrum MIC values of 2.50–20 µg/mL [1]. No data for the target compound exists to confirm or contradict whether it performs similarly, better, or worse. Therefore, any claim of differentiation for CAS 2418730-72-8 remains unsubstantiated by direct quantitative evidence.
| Evidence Dimension | DNA gyrase B inhibition (IC₅₀) and antimicrobial MIC |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Benzofuran-pyrazole hybrid compound 9 (study lead): IC₅₀ = 9.80 µM; broad-spectrum MIC = 2.50–20 µg/mL [1] |
| Quantified Difference | Cannot be calculated; target compound data missing |
| Conditions | In vitro enzymatic assay (E. coli DNA gyrase B) and broth microdilution antimicrobial susceptibility testing against bacterial and fungal strains [1] |
Why This Matters
Any procurement decision based on antimicrobial or DNA gyrase B inhibition potential for this specific compound is unsupported; the class-level data only suggests investigational promise for the scaffold, not the specific molecule.
- [1] El-Sayed, et al. 'New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies.' Pharmaceuticals 17, no. 12 (2024): 1664. View Source
